
A Technical Guide to the Spectroscopic Data of
3,5-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dihydroxyacetophenone

Cat. No.: B130839 Get Quote

Introduction

3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that

serves as a key intermediate in the synthesis of various pharmaceutical compounds and other

fine chemicals.[1] Its chemical formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol .[2]

[3][4] A thorough understanding of its spectroscopic properties is essential for researchers in

chemical synthesis, quality control, and drug development to confirm its identity, purity, and

structure. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Dihydroxyacetophenone,

complete with experimental protocols and a workflow for structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Dihydroxyacetophenone.

Table 1: ¹H NMR Spectroscopic Data
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Solvent
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

CDCl₃ 6.99 d 2H H-2, H-6

6.56 t 1H H-4

2.55 s 3H -CH₃

DMSO-d₆ 12.5 (broad s) s 1H -OH

9.5 (broad s) s 2H -OH

6.85 d 2H H-2, H-6

6.35 t 1H H-4

2.45 s 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data

Aromatic carbons typically absorb in the 120-150 ppm range in a ¹³C NMR spectrum.[5] The

carbonyl carbon of a ketone is significantly deshielded, appearing much further downfield.

Chemical Shift (δ, ppm) Assignment

~200 C=O

~158 C-3, C-5

~139 C-1

~108 C-2, C-6

~107 C-4

~27 -CH₃

Table 3: Key IR Absorptions
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Wavenumber (cm⁻¹) Intensity Functional Group

3500-3200 Strong, Broad
O-H Stretch (Hydrogen-

bonded Phenol)

3100-3000 Medium C-H Stretch (Aromatic)

1725-1705 Strong C=O Stretch (Ketone)

1600-1475 Medium-Weak C=C Stretch (Aromatic Ring)

1300-1000 Strong C-O Stretch (Phenol)

Table 4: Mass Spectrometry Data (EI-MS)

m/z Relative Intensity Proposed Fragment

152 High [M]⁺ (Molecular Ion)

137 Highest (Base Peak) [M-CH₃]⁺

109 Medium [M-CH₃-CO]⁺

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for elucidating the structure of a chemical

compound like 3,5-Dihydroxyacetophenone using the spectroscopic methods discussed.
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Workflow for the Spectroscopic Analysis of 3,5-Dihydroxyacetophenone.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-25 mg of 3,5-Dihydroxyacetophenone into a

clean, dry vial.[6] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to dissolve the sample completely.

[6]

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the

solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[6]
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).

Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR

spectra at an appropriate magnetic field strength (e.g., 400 or 500 MHz). For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to

simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
As 3,5-Dihydroxyacetophenone is a solid, the thin solid film or KBr pellet method is suitable.

[7][8]

Thin Solid Film Method:

Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few

drops of a volatile solvent like methylene chloride or acetone.[7]

Film Deposition: Place a drop of this solution onto a single, clean infrared-transparent salt

plate (e.g., KBr or NaCl).[7] Allow the solvent to evaporate completely, leaving a thin solid

film of the compound on the plate.[7]

Background Spectrum: First, obtain a background spectrum of the empty spectrometer to

account for atmospheric H₂O and CO₂.

Sample Spectrum: Place the salt plate with the sample film into the sample holder inside the

instrument and acquire the IR spectrum.[7] The spectrum is typically recorded in the range of

4000-400 cm⁻¹.

Potassium Bromide (KBr) Pellet Method:

Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and

pestle.[8]

Mixing: Add 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.[8]

Pellet Formation: Place the mixture into a pellet die and apply high pressure with a hydraulic

press to form a transparent or translucent pellet.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b130839?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Place the KBr pellet into the sample holder for analysis as described above.

Mass Spectrometry (MS)
Electron Impact (EI) is a common ionization method for this type of molecule.

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample or after separation by Gas

Chromatography (GC-MS).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to lose an electron, forming a radical cation

known as the molecular ion [M]⁺.[9]

Fragmentation: The excess energy from electron impact causes the molecular ion to

fragment into smaller, characteristic charged ions and neutral radicals.[9] For ketones, alpha-

cleavage (breaking the bond adjacent to the carbonyl group) is a common fragmentation

pathway.[10]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion,

generating a mass spectrum that plots relative intensity versus m/z. The most abundant ion

in the spectrum is designated as the base peak with a relative intensity of 100%.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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